methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate
CAS No.: 831216-37-6
VCID: VC5917884
Molecular Formula: C11H14N2O7S
Molecular Weight: 318.3
* For research use only. Not for human or veterinary use.

Description |
Synthesis and Chemical ReactivityWhile specific synthesis methods for methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate are not detailed in the provided sources, related compounds often involve reactions that incorporate the necessary functional groups. For instance, N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions such as oxidation, reduction, and substitution, depending on the reagents used.
Related Compounds and Their ActivitiesRelated compounds, such as N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine, have been explored for their biological properties. These compounds often exhibit unique activities based on their structural modifications.
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 831216-37-6 | ||||||||||||||||||||||||
Product Name | methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate | ||||||||||||||||||||||||
Molecular Formula | C11H14N2O7S | ||||||||||||||||||||||||
Molecular Weight | 318.3 | ||||||||||||||||||||||||
IUPAC Name | methyl 2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetate | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C11H14N2O7S/c1-19-10-5-4-8(13(15)16)6-9(10)12(21(3,17)18)7-11(14)20-2/h4-6H,7H2,1-3H3 | ||||||||||||||||||||||||
Standard InChIKey | GNMKIWWVBIBGNX-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C | ||||||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||||||
PubChem Compound | 967537 | ||||||||||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume